5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole
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Overview
Description
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known to exhibit a broad range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives have been found to influence a variety of biochemical pathways .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole . These factors can include temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
5,6-Dimethyl-4-nitro-1H-1,3-benzimidazole acts as a reagent in the synthesis of benzimidazoles derivatives with antibacterial and antifungal activities . It also functions as a reagent in the synthesis of xanthine oxidase, a key enzyme that catalyzes xanthine to uric acid causing hyperuricemia in humans .
Cellular Effects
These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Benzimidazole derivatives are known to interact with various enzymes and biomolecules, influencing their activity and function .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Dosage Effects in Animal Models
Benzimidazole derivatives have been shown to exhibit various pharmacological effects at different dosages .
Metabolic Pathways
5,6-Dimethyl-4-nitro-1H-1,3-benzimidazole is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .
Transport and Distribution
Benzimidazole derivatives are known to be highly soluble in water and other polar solvents, suggesting they may be readily transported and distributed within biological systems .
Subcellular Localization
Benzimidazole derivatives are found in several natural compounds such as purine, vitamins (B12), some of the amino acids same as histidine , suggesting they may localize to various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and methylation reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5,6-Dimethyl-4-amino-1H-benzo[d]imidazole, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical reactivity and applications.
4-Nitro-1H-benzo[d]imidazole:
2-Methyl-4-nitro-1H-benzo[d]imidazole: Has a different substitution pattern, leading to variations in its reactivity and applications.
Uniqueness
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole is unique due to the presence of both nitro and methyl groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and the exploration of new derivatives with improved properties.
Properties
IUPAC Name |
5,6-dimethyl-4-nitro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-7-8(11-4-10-7)9(6(5)2)12(13)14/h3-4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCFPELJWAVPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819982 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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